Cas no 2229107-84-8 (1-(1-benzylpiperidin-2-yl)-2-chloroethan-1-ol)

1-(1-Benzylpiperidin-2-yl)-2-chloroethan-1-ol is a chiral piperidine derivative featuring a benzyl group at the nitrogen position and a chloroethanol moiety at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmacologically active molecules. Its structural framework allows for further functionalization, making it valuable for developing ligands or modulators targeting central nervous system (CNS) receptors. The presence of both hydroxyl and chloro groups enhances its reactivity, enabling selective transformations such as nucleophilic substitutions or cyclizations. The benzyl group provides steric and electronic modulation, contributing to its utility in asymmetric synthesis and medicinal chemistry applications.
1-(1-benzylpiperidin-2-yl)-2-chloroethan-1-ol structure
2229107-84-8 structure
Product Name:1-(1-benzylpiperidin-2-yl)-2-chloroethan-1-ol
CAS No:2229107-84-8
MF:C14H20ClNO
MW:253.767703056335
CID:6407318
PubChem ID:165753611
Update Time:2025-05-19

1-(1-benzylpiperidin-2-yl)-2-chloroethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 1-(1-benzylpiperidin-2-yl)-2-chloroethan-1-ol
    • EN300-1862212
    • 2229107-84-8
    • Inchi: 1S/C14H20ClNO/c15-10-14(17)13-8-4-5-9-16(13)11-12-6-2-1-3-7-12/h1-3,6-7,13-14,17H,4-5,8-11H2
    • InChI Key: HSFCQDWXMVVESO-UHFFFAOYSA-N
    • SMILES: ClCC(C1CCCCN1CC1C=CC=CC=1)O

Computed Properties

  • Exact Mass: 253.1233420g/mol
  • Monoisotopic Mass: 253.1233420g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 218
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 23.5Ų

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Additional information on 1-(1-benzylpiperidin-2-yl)-2-chloroethan-1-ol

Chemical Profile of 1-(1-benzylpiperidin-2-yl)-2-chloroethan-1-ol (CAS No. 2229107-84-8)

1-(1-benzylpiperidin-2-yl)-2-chloroethan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2229107-84-8, is a significant compound in the realm of pharmaceutical chemistry. This molecule, featuring a benzylpiperidine moiety linked to a chloroethyl group, has garnered attention due to its structural and functional versatility. The presence of both aromatic and heterocyclic components makes it a promising candidate for further chemical investigation and potential therapeutic applications.

The benzylpiperidine scaffold is well-documented in medicinal chemistry for its role in modulating biological pathways, particularly in the development of central nervous system (CNS) drugs. Its piperidine ring provides a stable framework that can interact with various biological targets, while the benzyl group enhances lipophilicity, influencing membrane permeability and metabolic stability. These characteristics are particularly valuable in designing molecules with enhanced pharmacokinetic profiles.

The chloroethyl substituent at the second carbon of the ethanol backbone introduces electrophilic reactivity, making the compound a versatile intermediate in synthetic chemistry. This feature allows for further functionalization, enabling the creation of more complex derivatives with tailored biological activities. Such modifications are crucial in drug discovery pipelines, where precision and adaptability are paramount.

Recent advancements in computational chemistry have highlighted the potential of 1-(1-benzylpiperidin-2-yl)-2-chloroethan-1-ol as a scaffold for developing novel therapeutics. Molecular docking studies have suggested that this compound can interact with a variety of protein targets, including enzymes and receptors implicated in neurological disorders. The benzylpiperidine moiety, in particular, has been shown to bind effectively to serotonin receptors, which are key targets in the treatment of depression and anxiety.

In addition to its pharmacological relevance, 1-(1-benzylpiperidin-2-yl)-2-chloroethan-1-ol has been explored in preclinical studies for its potential role in modulating inflammation and pain pathways. The chloroethyl group facilitates interactions with inflammatory mediators, suggesting that this compound may have applications in anti-inflammatory therapies. Furthermore, its ability to cross the blood-brain barrier makes it an attractive candidate for treating neuroinflammatory conditions.

The synthesis of 1-(1-benzylpiperidin-2-yl)-2-chloroethan-1-ol involves multi-step organic reactions that highlight the compound's synthetic accessibility. Key steps include the formation of the piperidine ring followed by introduction of the benzyl group and subsequent chlorination at the ethanol position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more readily available for research purposes.

From a regulatory perspective, 1-(1-benzylpiperidin-2-yl)-2-chloroethan-1-ol (CAS No. 2229107-84-8) is subject to standard chemical safety protocols to ensure safe handling and use in research and industrial settings. While not classified as a hazardous material under current regulations, proper laboratory practices are essential to minimize exposure risks associated with organic intermediates.

The future prospects for 1-(1-benzylpiperidin-2-yl)-2-chloroethan-1-ol are promising, with ongoing research exploring its potential applications in drug development. Collaborative efforts between academic institutions and pharmaceutical companies are likely to drive innovation in this area. As computational tools become more sophisticated, virtual screening methods will further enhance the identification of novel derivatives with enhanced therapeutic efficacy.

In conclusion, 1-(1-benzylpiperidin-2-yl)-2-chloroethan-1-ol (CAS No. 2229107-84-8) represents a valuable compound in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a compelling candidate for further investigation. As research continues to uncover new therapeutic possibilities, this molecule is poised to play an important role in the development of next-generation therapeutics.

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